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Compound of Interest

Compound Name:
2-(Bromomethyl)furan-3-carboxylic

acid

CAS No.: 1361950-47-1

Cat. No.: B1379609 Get Quote

Executive Summary
This guide analyzes the critical structural and functional distinctions between 2-bromofuran-3-

carboxylic acid (an aryl halide analog) and 2-(bromomethyl) furan derivatives (allylic/benzylic

halide analogs). While both motifs serve as essential electrophiles in medicinal chemistry, their

reactivity profiles are orthogonal. The 2-bromo variant is a stable scaffold for transition-metal-

catalyzed cross-couplings (e.g., Suzuki-Miyaura), whereas the 2-(bromomethyl) moiety is a

highly reactive, often lachrymatory, alkylating agent driven by

nucleophilic substitution. Correct selection between these building blocks dictates the synthetic
strategy: scaffold construction versus side-chain appending.

Structural & Electronic Characterization
The fundamental difference lies in the hybridization of the carbon atom bonded to the bromine

and the resulting electronic environment.
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Feature
2-Bromofuran-3-carboxylic
acid

2-(Bromomethyl)
derivatives

Primary Structure

Bromine attached directly to

the aromatic furan ring

(ngcontent-ng-

c1352109670="" _nghost-ng-

c1270319359="" class="inline

ng-star-inserted">

).

Bromine attached to a methyl

group on the ring (

).

Electronic Class

Heteroaryl Halide. The C-Br

bond is strong due to

character and partial double-

bond character via resonance.

Allylic/Benzylic Halide. The C-

Br bond is weaker; the leaving

group is activated by the

adjacent aromatic system.

Key Reactivity
Oxidative Addition (Pd/Ni

catalysis).

Nucleophilic Substitution (

,

).

Stability
Generally stable solid at room

temperature.[1]

Often unstable; light/moisture

sensitive; potent lachrymators.

CAS Example 197846-05-2
4437-18-7 (2-

bromomethylfuran)

Electronic Effects of the C3-Carboxylic Acid
In 2-bromofuran-3-carboxylic acid, the carboxylic acid at position 3 is electron-withdrawing

(EWG).

Inductive Effect (-I): Pulls electron density from the ring, making the C2-Br bond slightly more

susceptible to oxidative addition compared to electron-rich furans, but also deactivating the

ring towards electrophilic aromatic substitution (EAS).

Directing Group: The carboxylate can act as a directing group in C-H activation protocols,

stabilizing transition states via coordination to the metal center.
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Synthetic Pathways & Production[3][4]
Understanding the genesis of these molecules prevents cross-contamination of reactivity

during synthesis planning.

Synthesis of 2-Bromofuran-3-carboxylic acid
This motif is typically accessed via electrophilic halogenation of the heteroaromatic core.

Starting Material: 3-Furoic acid.

Reagent: Bromine (

) or N-Bromosuccinimide (NBS).[2]

Mechanism: Electrophilic Aromatic Substitution (EAS). The position 2 is electronically

favored (alpha to oxygen).

Protocol Note: If the acid is sensitive, lithiation (LDA) followed by quenching with a bromine

source (

or

) is the preferred regioselective route.

Synthesis of 2-(Bromomethyl) Derivatives
This motif is generated via radical functionalization of an alkyl side chain.

Starting Material: 2-Methylfuran-3-carboxylic acid (or ester).

Reagent: NBS with a radical initiator (AIBN or Benzoyl Peroxide).

Mechanism: Wohl-Ziegler Bromination (Radical Substitution).

Critical Control: Strictly anhydrous conditions (typically

or benzene reflux) are required to prevent hydrolysis to the alcohol.
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Reactivity Profiles: The Core Divergence
The choice between these two building blocks determines the available chemical space.

Workflow A: Metal-Catalyzed Cross-Coupling (2-Bromo)
The 2-bromofuran motif is the standard "handle" for extending the carbon skeleton via biaryl

formation.

Reaction: Suzuki-Miyaura Coupling.

Mechanism:

Oxidative Addition:

inserts into the C(sp2)-Br bond.

Transmetallation: Boronic acid transfers the aryl group.

Reductive Elimination: Formation of the C-C bond.

Key Advantage: Retains the furan ring integrity while adding complexity.

Workflow B: Nucleophilic Substitution (2-Bromomethyl)
The 2-(bromomethyl) motif acts as a "linker" to attach heteroatoms or carbon chains.

Reaction:

Alkylation.

Mechanism: Nucleophile (amine, thiol, alkoxide) attacks the methylene carbon, displacing

bromide.

Kinetics: Highly accelerated due to the "allylic" nature of the furan ring, which stabilizes the

transition state (orbital overlap between the

-system and the forming/breaking bonds).
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Decision Logic Diagram (Graphviz)

Target Molecule Design Desired Transformation?

Extend Scaffold
(Biaryl Formation)C-C Bond on Ring

Append Side Chain
(Linker/Alkylation)

C-N / C-O / C-S Bond

Select: 2-Bromofuran-3-carboxylic acid
(Aryl Halide)

Suzuki/Stille Coupling
(Pd Catalysis)

 + Ar-B(OH)2 / Pd(0) 2-Aryl-3-furoic Acid
(Scaffold Expansion)

Select: 2-(Bromomethyl) Derivative
(Allylic Halide)

Nucleophilic Substitution (SN2)
(Base Mediated)

 + H-Nu / Base 2-Substituted-methyl Furan
(Functionalized Linker)

Click to download full resolution via product page

Caption: Decision tree illustrating the divergent synthetic utility of aryl-bromide vs. bromomethyl

furan derivatives.

Experimental Protocols
Protocol A: Suzuki Coupling of 2-Bromofuran-3-
carboxylic acid
Objective: Synthesis of 2-phenylfuran-3-carboxylic acid.

Reagents: 2-Bromofuran-3-carboxylic acid (1.0 eq), Phenylboronic acid (1.2 eq),

(2.5 eq),

(5 mol%).

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with argon.

Procedure:

Combine solid reagents in a reaction vial.

Add degassed solvent mixture.

Heat to 85°C for 4–12 hours under inert atmosphere.

Monitor by HPLC/TLC for consumption of the bromide.

Workup: Acidify to pH 3 (to protonate the carboxylic acid), extract with EtOAc, dry over
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.

Protocol B: Nucleophilic Substitution with 2-
(Bromomethyl)furan
Objective: Synthesis of 2-(aminomethyl)furan derivative.

Reagents: 2-(Bromomethyl)furan ester (1.0 eq), Secondary Amine (1.1 eq),

or DIPEA (1.5 eq).

Solvent: Acetonitrile (ACN) or DMF. Anhydrous.

Procedure:

Dissolve amine and base in ACN at 0°C.

Add 2-(bromomethyl)furan dropwise (Caution: Exothermic).

Stir at room temperature for 1–2 hours.

Note: Reaction is usually very fast.

Workup: Dilute with water, extract with DCM. Avoid acidic wash if the product is basic.

Stability & Safety (HSE)
The safety profile is a major differentiator.
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Hazard
2-Bromofuran-3-carboxylic
acid

2-(Bromomethyl)
derivatives

GHS Classification Irritant (Skin/Eye).
Danger: Skin Corrosive,

Lachrymator.

Handling Standard fume hood protocols.

Strict containment. Use only in

a well-ventilated hood. Wear

double gloves. Vapors cause

severe eye irritation (tearing).

Storage 2–8°C, stable.[3]
-20°C, under Argon. Prone to

degradation/hydrolysis.

Critical Safety Note: 2-(Bromomethyl) furans are potent alkylating agents. They can alkylate

DNA and proteins. Treat as potential carcinogens and handle with extreme care.[4] If a spill

occurs, neutralize with dilute ammonia or sodium thiosulfate solution immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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